molecular formula C19H14BrN5O2 B2742429 N-(4-bromophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 656831-80-0

N-(4-bromophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2742429
CAS No.: 656831-80-0
M. Wt: 424.258
InChI Key: USLSXQIXWSWWTG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide ( 656831-80-0) is a synthetic small molecule based on the pharmaceutically privileged pyrazolo[3,4-d]pyrimidine scaffold, a structure known to function as a bioisostere of the adenine ring of ATP . This makes it a compound of high interest in early-stage drug discovery, particularly for investigating novel kinase inhibitors. This compound is supplied for research applications and is intended for use in biochemical and cell-based assays. Its core structure is associated with a wide range of pharmacological activities, with recent scientific literature highlighting significant potential in two key areas: as a building block for developing novel anti-inflammatory agents through the selective inhibition of the COX-2 isozyme, and as a precursor for anticancer agents targeting cyclin-dependent kinases like CDK2 . Related analogs have demonstrated potent in vivo anti-inflammatory effects, outperforming indomethacin and matching the efficacy of celecoxib in reducing paw edema, while also showing a propensity to lower serum levels of pro-inflammatory cytokines like TNF-α and IL-6 . In cancer research, the pyrazolo[3,4-d]pyrimidine core is a recognized pharmacophore in the design of CDK2 inhibitors, which can alter cell cycle progression and induce apoptosis in tumor cell lines . Researchers can utilize this compound to explore these mechanisms of action and to synthesize novel derivatives for screening against specific therapeutic targets. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O2/c20-13-6-8-14(9-7-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLSXQIXWSWWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenyl halides and palladium-catalyzed cross-coupling reactions.

    Acetamide formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(4-bromophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is C19H14BrN5O2. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of the bromophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research has demonstrated that compounds containing pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies indicated that this compound effectively inhibits the growth of breast and lung cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial action could be attributed to the unique structural features of the pyrazolo[3,4-d]pyrimidine scaffold.

Drug Development

The promising biological activities of this compound make it a candidate for further development in drug formulation. Its potential use in treating various cancers and bacterial infections highlights the need for comprehensive pharmacokinetic and toxicological studies to evaluate safety and efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific therapeutic contexts:

  • Breast Cancer Treatment : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (by approximately 70% at a concentration of 10 µM) compared to untreated controls.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative therapeutic agent for resistant strains.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Antiproliferative Potential: Pyrazolo[3,4-d]pyrimidinone derivatives in show antiproliferative activity, suggesting the target compound may share similar mechanisms, such as kinase inhibition .
  • Receptor Specificity: Unlike pyridazinone-based FPR agonists in , the target compound’s fused core may favor interactions with alternative targets, such as cyclin-dependent kinases .
  • Pharmacokinetic Optimization : The bromophenyl group balances lipophilicity and binding affinity, whereas fluorine substitution () prioritizes solubility .

Biological Activity

N-(4-bromophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological significance, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

PropertyDescription
IUPAC Name This compound
CAS Number 656831-80-0
Molecular Formula C19H14BrN5O2

This compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry due to its various bioactive properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit promising antimicrobial effects. In a study evaluating various synthesized compounds, those related to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial mechanisms are believed to involve disruption of bacterial lipid biosynthesis and other cellular processes .

Anticancer Potential

The anticancer properties of this compound have been evaluated against several cancer cell lines. For instance, in vitro studies showed that it inhibits the growth of estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound's mechanism of action likely involves interference with cellular signaling pathways that regulate cell proliferation and apoptosis. Molecular docking studies further revealed its potential to bind effectively to target proteins involved in cancer progression .

Case Studies

  • Antimicrobial Screening : A study conducted on various derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against tested bacterial strains .
  • Anticancer Activity : In another investigation involving MCF7 cells, this compound showed an IC50 value of approximately 25 µM. This indicates a moderate level of effectiveness compared to standard chemotherapeutics used in clinical settings. Further studies are required to optimize its structure for enhanced potency and reduced toxicity .

The biological activity of this compound can be attributed to:

1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

2. Receptor Interaction: It potentially interacts with various receptors that modulate cellular responses to stress and growth signals.

3. Signal Transduction Modulation: By affecting key signaling pathways such as the MAPK/ERK pathway or PI3K/Akt pathway, the compound can influence cell cycle progression and apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves multi-step reactions, starting with the formation of a pyrazolo[3,4-d]pyrimidine core followed by functionalization. Key steps include cyclocondensation of 5-aminopyrazole derivatives with dielectrophilic reagents (e.g., acetylacetone) and subsequent acylation with bromophenyl acetamide precursors. Reaction parameters such as solvent choice (e.g., ethanol or DMSO), temperature (60–120°C), and catalysts (e.g., triethylamine) significantly impact yield and purity. For example, ethanol as a solvent at 80°C improves cyclization efficiency, while DMSO enhances solubility of intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazolo[3,4-d]pyrimidine core and acetamide linkage. Key peaks include δ ~13.30 ppm (NH of amide) and aromatic protons at δ 7.42–7.58 ppm. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bands (~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns aligning with the heterocyclic structure .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced kinase inhibition activity?

  • Answer : Molecular docking studies can predict binding affinities to kinase targets (e.g., EGFR or Aurora kinases) by modeling interactions between the pyrazolo[3,4-d]pyrimidine core and ATP-binding pockets. Modifications to the bromophenyl or acetamide groups can be simulated to optimize hydrogen bonding and hydrophobic interactions. For example, introducing electron-withdrawing groups on the phenyl ring may enhance binding to polar residues like Asp831 in EGFR .

Q. What strategies resolve contradictions in biological activity data between structurally similar derivatives?

  • Answer : Contradictions often arise from variations in substituent positioning or synthesis impurities. Strategies include:

  • Purity validation : HPLC or TLC to rule out byproducts.
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry.
  • Bioassay standardization : Re-evaluating activity under consistent conditions (e.g., cell line selection, IC₅₀ protocols). For instance, conflicting apoptosis data may stem from differences in cell permeability or metabolic stability of derivatives .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of the pyrazolo[3,4-d]pyrimidin-4-one moiety?

  • Answer : The 4-oxo group participates in keto-enol tautomerism, which affects reactivity. In polar aprotic solvents (e.g., DMSO), the keto form dominates, stabilizing hydrogen-bonding interactions. Acidic conditions (pH <5) protonate the pyrimidine nitrogen, favoring the enol tautomer and altering nucleophilicity. This equilibrium impacts regioselectivity in substitution reactions .

Methodological Guidance

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively separates the target compound from unreacted intermediates. Recrystallization from ethanol or acetonitrile improves purity, with yields >70% achievable. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Q. How can reaction kinetics be monitored to optimize the acylation step?

  • Answer : Real-time monitoring via in-situ IR spectroscopy tracks carbonyl conversion (disappearance of ~1750 cm⁻¹ acyl chloride peak). Alternatively, aliquot quenching followed by TLC analysis (visualized under UV) provides semi-quantitative data. Kinetic studies reveal that excess triethylamine accelerates acylation but risks side reactions with sensitive functional groups .

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